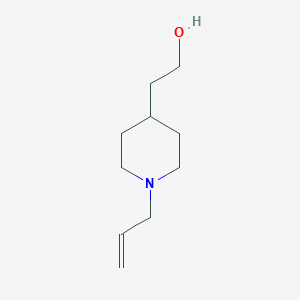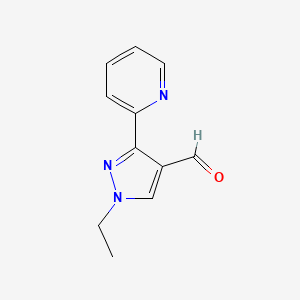
1-ethyl-3-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde
Vue d'ensemble
Description
“1-ethyl-3-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde” is a complex organic compound that contains a pyrazole ring and a pyridine ring. Pyrazole is a class of organic compounds with the formula C3H3N2H. It is a heterocycle characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms. Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrazole and pyridine rings, along with an aldehyde group and an ethyl group. The presence of these functional groups would likely result in a complex NMR spectrum, with signals corresponding to the various types of protons and carbons present in the molecule .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar aldehyde group and the nitrogen atoms in the pyrazole and pyridine rings could result in the compound having some degree of solubility in polar solvents .Applications De Recherche Scientifique
For instance, similar pyrazole derivatives have been synthesized and reacted with chitosan to form Schiff bases of chitosan. These compounds were characterized by solubility tests, elemental analysis, spectral analyses, thermogravimetric analysis, and X-ray diffraction (XRD) (Hamed et al., 2020). Additionally, novel compounds of 4,6-diaryl-2-oxo(imino)-1,2-dihydro-pyridine-3-carbonitriles, structurally related to 1-ethyl-3-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde, were synthesized and elucidated based on chemical and spectroscopic data (Khalifa et al., 2017).
Biological Activity
The structural analogs of this compound have shown a variety of biological activities. For instance, chitosan derivatives synthesized from similar pyrazole compounds were tested for antimicrobial activity against a range of gram-negative and gram-positive bacteria, as well as fungi. The antimicrobial activity was found to depend on the type of Schiff base moiety present in the compound. Furthermore, cytotoxicity evaluations through MTT assay indicated the absence of cytotoxic activity in the prepared chitosan derivatives (Hamed et al., 2020).
Applications in Drug Synthesis
The derivatives and structural analogs of this compound have shown potential in drug synthesis, serving as intermediates for the development of small molecule anticancer drugs and other therapeutic agents. For example, 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde, a compound structurally related to this compound, was synthesized and identified as an important intermediate in the synthesis of small molecule anticancer drugs. The synthesis process was optimized, and the compound's structure was confirmed by MS and 1H NMR analyses (Wang et al., 2017).
Mécanisme D'action
Target of Action
The compound contains a pyrazole ring, which is a common feature in many bioactive molecules. Pyrazole derivatives have been found to bind with high affinity to multiple receptors . .
Mode of Action
The mode of action would depend on the specific targets of the compound. Pyrazole derivatives have been found to exhibit various biological activities, including antiviral, anti-inflammatory, and anticancer activities . The specific interactions of “1-ethyl-3-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde” with its targets would need to be determined through experimental studies.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure and can greatly impact its bioavailability. Pyrazole derivatives, due to their heterocyclic nature, might have good absorption and distribution characteristics . .
Orientations Futures
The future directions for research on this compound would likely depend on its potential applications. For example, if it shows promise as a pharmaceutical, future research could involve further testing of its biological activity, potential side effects, and efficacy in comparison to existing treatments .
Propriétés
IUPAC Name |
1-ethyl-3-pyridin-2-ylpyrazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O/c1-2-14-7-9(8-15)11(13-14)10-5-3-4-6-12-10/h3-8H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLEUCRSVXDOPJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C2=CC=CC=N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


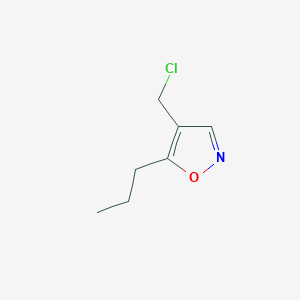

![1-{[(Cyclopropylmethyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1488431.png)
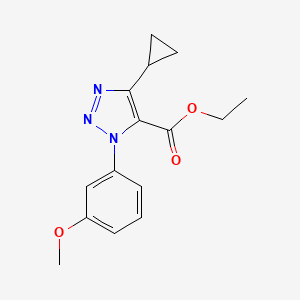
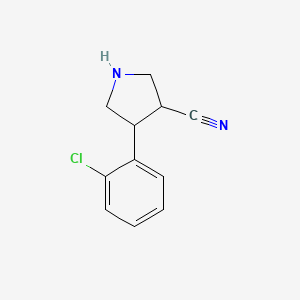

![3-(azetidin-3-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B1488436.png)
![3-(azetidin-3-yl)-2-ethyl-3H-imidazo[4,5-b]pyridine](/img/structure/B1488438.png)
![(3,3-Dimethylbutan-2-yl)[(2-methoxyphenyl)methyl]amine](/img/structure/B1488443.png)


